(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid is a chiral compound characterized by its unique oxazolidine structure. Its molecular formula is C13H13NO6, with a molar mass of approximately 279.25 g/mol. This compound features a benzyloxycarbonyl group, which contributes to its stability and reactivity . The compound exhibits a melting point range of 84-87°C and a predicted density of 1.411 g/cm³ . It is classified as an irritant, necessitating careful handling to avoid contact with skin and eyes .
The chemical behavior of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid includes various reactions typical for oxazolidine derivatives. Notably, it can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol when treated with aqueous bases or acids. Additionally, reactions involving cleavage with alcohols and sodium hydrogen carbonate can yield benzyloxycarbonyl esters .
Several synthesis methods have been developed for (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid. A common approach involves the reaction of an appropriate oxazolidinone with benzyloxycarbonyl chloride in the presence of a base to facilitate the formation of the benzyloxycarbonyl group. Other methods may include modifications of existing oxazolidine derivatives through selective functionalization reactions .
This compound has potential applications in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural features make it a candidate for further exploration in drug design, especially in creating derivatives with enhanced biological activity or specificity against certain targets. Additionally, it may serve as an intermediate in organic synthesis for other complex molecules .
Interaction studies involving (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid are crucial for understanding its potential as a drug candidate. Preliminary data suggest that its interactions with biological macromolecules could influence its efficacy and safety profile. Further studies are needed to elucidate these interactions and their implications for therapeutic use .
Several compounds share structural similarities with (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, including:
Compound Name | Unique Features |
---|---|
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid | Contains a benzyloxycarbonyl group; oxazolidine structure |
(S)-5-Oxo-4-oxazolidinepropionic acid | Lacks the benzyloxycarbonyl group |
(R)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid | Enantiomeric form |
(S)-2-Amino-3-(benzyloxycarbonyl)propanoic acid | Contains an amino group instead |
The uniqueness of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid lies in its specific stereochemistry and functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds. Further research into these similarities and differences will enhance understanding of its potential applications in medicinal chemistry.
Early routes to (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid relied on linear assembly from amino acid precursors. For instance, Cbz-protected glycine derivatives were condensed with β-keto esters under basic conditions to form the oxazolidinone ring. A representative protocol involves reacting Cbz-glycine with ethyl 3-oxo-4-phenylbutanoate in tetrahydrofuran (THF) at 0°C, followed by cyclization via acid catalysis [4]. This method, while straightforward, often yielded racemic mixtures, necessitating additional resolution steps.
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) was also employed as a cyclization agent. In one approach, phenylacetyl chloride reacted with Meldrum’s Acid in dichloromethane under inert conditions, followed by ethanol reflux to form the β-keto ester intermediate [5]. Although efficient, these classical methods faced challenges in stereocontrol and required harsh deprotection conditions for the Cbz group, limiting their applicability to sensitive substrates.
Modern syntheses prioritize enantiomerically pure amino acids as chiral building blocks. For example, L-valine derivatives have been used to construct the oxazolidinone core via N-acylation with benzyl chloroformate, followed by intramolecular cyclization. This strategy capitalizes on the inherent chirality of amino acids to bypass racemization, achieving enantiomeric excess (ee) >98% [3]. Key to this approach is the use of anhydrous solvents like THF and low temperatures (−10°C to 0°C) to suppress side reactions [4].
Cyclization techniques have evolved to incorporate transition metal catalysis and photochemical activation. The photochemical reaction of chromium alkoxycarbene complexes with optically active ene carbamates, as demonstrated by Kedar et al., enables the formation of oxazolidinones with unsaturated side chains under mild conditions [2]. Similarly, palladium(II)- and copper(I)-cocatalyzed cross-coupling reactions facilitate the synthesis of bicyclic intermediates, which are subsequently functionalized to yield the target compound [2].
The Cbz group’s selective removal remains a critical challenge. Classical hydrolysis methods, while effective for simple esters, risk cleaving the oxazolidinone ring. Contemporary approaches employ hydrogenolysis with palladium on carbon under hydrogen gas, preserving the ring integrity while cleaving the benzyloxycarbonyl moiety [3]. Recent studies highlight the steric and electronic effects of the acetal carbon in oxazolidinones, which necessitate tailored hydrogenation conditions to avoid over-reduction [3].
Chiral pool strategies leverage naturally occurring enantiopure compounds. For instance, Seebach’s method utilizes (S)-configured oxazolidinones derived from tartaric acid to induce asymmetry during α-alkylation [3]. This approach, coupled with Ferrier rearrangement reactions, constructs the inositol-like core of the molecule with high diastereoselectivity [2].
Kinetic resolution via enzymatic hydrolysis or chiral chromatography has been employed to separate racemic mixtures. Documented cases utilize Chiraspher columns under controlled temperatures to resolve heterocyclic acetals, achieving ee values >99% [3]. However, these methods are less favored industrially due to high costs and low throughput.
Scaling up oxazolidinone synthesis requires optimizing catalyst loading and solvent recovery. Palladium-catalyzed hydrogenation, though effective, poses safety risks due to hydrogen gas use. Alternative methods, such as flow chemistry systems, minimize these risks by enabling continuous processing [3]. Cost analyses reveal that Meldrum’s Acid-mediated routes are more economical than transition metal catalysis, with raw material costs reduced by 40% [5].
While biocatalytic methods remain underexplored, preliminary studies suggest lipases and acyltransferases could catalyze enantioselective acylations. For example, Candida antarctica lipase B (CAL-B) has been used to resolve racemic oxazolidinones via transesterification, though yields remain suboptimal (50–60%) [3]. Future research may focus on engineering enzymes for Cbz group manipulation or ring-closing reactions.
The study of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid in asymmetric transformations has revealed fundamental insights into stereochemical control mechanisms that govern enantio- and diastereoselective processes. These mechanistic investigations have established critical structure-activity relationships that enable predictive understanding of stereoselectivity outcomes [1] [2].
Facial selectivity in enolate chemistry involving (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid operates through well-defined mechanistic pathways that control the approach of electrophiles to prochiral enolate faces. The stereochemical outcomes are governed by the interplay between steric and electronic factors that differentiate the two faces of the enolate intermediate [1] [2].
The fundamental principle underlying facial selectivity involves the formation of conformationally restricted enolate intermediates where the benzyloxycarbonyl protecting group creates a sterically differentiated environment . In these systems, the enolate adopts a preferred conformation that effectively shields one face while leaving the opposite face accessible for electrophilic attack [1]. This facial discrimination arises from the rigid cyclic structure of the oxazolidinone ring system, which maintains a fixed spatial relationship between the reactive enolate center and the stereochemical control elements .
Mechanistic studies have demonstrated that the formation of the (Z)-enolate is kinetically favored under lithium diisopropylamide deprotonation conditions at low temperatures [1]. The geometric constraints imposed by the oxazolidinone framework result in preferential attack at the si-face of the enolate, leading to products with defined absolute stereochemistry [4]. The benzyl substituent at the 4-position of the oxazolidinone ring plays a crucial role in determining facial selectivity by creating a steric barrier that prevents approach from the re-face [4].
Enolate Geometry | Facial Preference | Selectivity Ratio | Mechanistic Basis |
---|---|---|---|
(Z)-Enolate | Si-face attack | >20:1 | Steric shielding by benzyl group |
(E)-Enolate | Variable selectivity | 3-8:1 | Reduced conformational restriction |
Chelated enolate | Re-face attack | >15:1 | Metal coordination effects |
Experimental evidence supporting these mechanistic proposals comes from detailed nuclear magnetic resonance spectroscopic studies and crystallographic analyses of key intermediates . The observed stereochemical outcomes are consistent with computational predictions based on density functional theory calculations that model the transition state geometries for electrophilic addition to the enolate intermediates [4] [5].
Transition state models for reactions involving (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid have been extensively developed through combined experimental and computational approaches [2] [6]. These models provide mechanistic frameworks for understanding and predicting the stereochemical outcomes of diverse asymmetric transformations.
The most widely applied transition state model for aldol reactions involves a chair-like six-membered ring geometry that incorporates both the enolate and the incoming electrophile [2] [7]. This Zimmerman-Traxler-type transition state accounts for the high levels of diastereoselectivity observed in these transformations by minimizing steric interactions and optimizing orbital overlap [2]. The chair conformation allows for equatorial placement of the aldehydic substituent, thereby reducing unfavorable gauche interactions that would destabilize alternative transition state geometries [1] [2].
Computational investigations using density functional theory methods have revealed that the lowest energy transition states consistently adopt this chair-like geometry with energy differences of 2-5 kilocalories per mole favoring the formation of syn aldol products [5]. The calculations demonstrate that the benzyloxycarbonyl protecting group does not participate directly in the transition state but rather influences the conformational preferences of the oxazolidinone ring system [4] [5].
Alternative transition state models have been proposed for reactions proceeding through chelated pathways where metal coordination plays a dominant role [8]. In these systems, the oxazolidinone carbonyl oxygen coordinates to the metal center, creating a rigid bicyclic intermediate that enforces specific geometric constraints on the transition state [9] [8]. The chelated transition state model predicts different stereochemical outcomes compared to the non-chelated pathway and has been validated through experimental studies using different metal counterions [8].
Transition State Type | Geometry | Energy Barrier (kcal/mol) | Selectivity |
---|---|---|---|
Chair-like (non-chelated) | Six-membered ring | 15-20 | Evans syn |
Chelated | Bicyclic | 12-18 | Non-Evans |
Boat-like | Six-membered ring | 18-25 | Lower selectivity |
The development of these transition state models has been crucial for rational design of new asymmetric transformations and optimization of reaction conditions [6]. The models provide predictive capabilities that enable synthetic chemists to anticipate stereochemical outcomes and design appropriate reaction conditions to achieve desired selectivities [2] [6].
Computational investigations of stereoselective transformations involving (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid have employed sophisticated quantum mechanical methods to elucidate reaction mechanisms and predict stereochemical outcomes [10] [11]. These studies have provided detailed insights into the electronic and geometric factors that control selectivity in asymmetric reactions.
Density functional theory calculations using the M06-2X functional with polarized basis sets have been extensively applied to model transition state structures for various asymmetric transformations [5] [12]. These computational studies have revealed that the stereoselectivity-determining step typically involves carbon-carbon bond formation through chair-like transition states that minimize steric repulsions while optimizing orbital interactions [4] [5].
The computational results demonstrate that the energy differences between competing transition states range from 2 to 6 kilocalories per mole, providing sufficient thermodynamic driving force to account for the high experimental selectivities [5]. Natural bond orbital analysis has identified the key electronic factors that stabilize the preferred transition state, including favorable overlap between the enolate highest occupied molecular orbital and the electrophile lowest unoccupied molecular orbital [5].
Activation strain analysis has proven particularly valuable for understanding the origin of stereoselectivity in these systems [5]. This approach decomposes the transition state energies into strain and interaction components, revealing that improved interaction energies between reactants serve as the primary stabilizing factor for the lowest energy transition states [4] [5]. The strain component, arising from geometric distortions required to reach the transition state, shows minimal variation between diastereomeric pathways [5].
Computational Method | Basis Set | Key Finding | Energy Difference (kcal/mol) |
---|---|---|---|
M06-2X | 6-31G(d,p) | Chair TS preferred | 3.2 |
B3LYP-D3 | cc-pVDZ | Interaction energy dominates | 2.8 |
PBE0 | def2-TZVP | Chelation effects | 4.1 |
ωB97X-D3 | aug-cc-pVDZ | Dispersion contributions | 2.3 |
Solvent effects have been incorporated into computational models through polarizable continuum models and explicit solvation approaches [13] [14]. These studies have demonstrated that polar solvents can significantly influence transition state energies through differential stabilization of charged intermediates and transition states [15] [16]. The computational predictions regarding solvent effects have been validated through experimental studies showing temperature and solvent-dependent changes in stereoselectivity [17].
The stereoselectivity of asymmetric transformations involving (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid exhibits significant dependence on both solvent and temperature parameters [15] [16]. These effects arise from the influence of reaction conditions on the relative energies of competing transition states and the population of reactive conformers.
Solvent effects on stereoselectivity operate through multiple mechanisms including differential solvation of transition states, changes in aggregation states of reactive intermediates, and alterations in the conformational equilibria of substrates [15] [18]. Polar solvents tend to stabilize charged transition states and intermediates, which can lead to changes in the preferred reaction pathway [15]. Conversely, non-polar solvents favor pathways that minimize charge separation and promote non-chelated transition states [16].
Experimental studies have demonstrated that the choice of solvent can dramatically alter the stereochemical outcome of reactions involving oxazolidinone auxiliaries [19] [16]. For example, reactions conducted in tetrahydrofuran at low temperatures favor chelated transition states that lead to high stereoselectivity, while the same transformations in polar protic solvents show reduced selectivity due to disruption of metal coordination [19] [20].
Temperature effects on stereoselectivity arise from the entropy and enthalpy contributions to the transition state energies [21] [17]. At low temperatures, enthalpic factors dominate and favor the intrinsically more stable transition state, leading to high selectivity [21]. As temperature increases, entropic effects become more significant and can reduce selectivity by populating higher energy transition states [21] [22].
Solvent | Temperature (°C) | Selectivity Ratio | Mechanism |
---|---|---|---|
THF | -78 | >20:1 | Chelated pathway |
CH₂Cl₂ | -40 | 15:1 | Non-chelated |
Toluene | 25 | 8:1 | Reduced selectivity |
MeOH | -20 | 5:1 | Hydrogen bonding effects |
The relationship between temperature and stereoselectivity has been quantitatively analyzed through van't Hoff plots that reveal the enthalpic and entropic contributions to selectivity [21]. These studies have shown that reactions with large enthalpy differences between transition states maintain high selectivity even at elevated temperatures, while systems with small enthalpy differences are more sensitive to temperature changes [21] [17].
Kinetic studies have revealed that solvent and temperature effects can operate through different mechanisms depending on the specific transformation [16] [18]. In some cases, these effects primarily influence the rate-determining step, while in others they affect the selectivity-determining step [16]. Understanding these distinctions is crucial for optimizing reaction conditions to achieve maximum stereoselectivity [18].
Metal counterions play a pivotal role in determining the stereochemical outcomes of reactions involving (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid through their influence on chelation equilibria and transition state geometries [9] [8]. The nature of the metal counterion affects both the extent of chelation and the specific geometry of the chelated intermediate [23] [24].
Lithium counterions exhibit moderate chelating ability and typically require low temperatures to maintain stable chelated complexes [23] [25]. The smaller ionic radius of lithium allows for tight coordination to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a five-membered chelate ring [9]. However, the relatively weak coordination can be disrupted by coordinating solvents or elevated temperatures [25].
Magnesium counterions demonstrate stronger chelating tendencies due to their higher charge density and preferred octahedral coordination geometry [23] [24]. The formation of magnesium chelates is more thermodynamically favorable and can persist under milder reaction conditions [8] [24]. Computational studies have shown that magnesium complexes adopt rigid geometries that enforce specific facial selectivity in subsequent reactions [13].
Titanium-based systems represent the extreme of chelation control, with titanium tetrachloride forming highly stable chelated complexes that persist even at room temperature [5]. The Lewis acidic nature of titanium enhances the electrophilicity of the coordinated carbonyl groups while simultaneously organizing the reactive complex in a stereocontrolled manner [4] [5].
Metal | Coordination Number | Chelation Strength | Optimal Temperature (°C) | Selectivity |
---|---|---|---|---|
Li⁺ | 4 | Moderate | -78 to -40 | 85-90% ee |
Mg²⁺ | 6 | Strong | -20 to 25 | >95% ee |
Ti⁴⁺ | 6-8 | Very strong | 0 to 25 | >95% ee |
Zn²⁺ | 4-6 | Moderate | -40 to 0 | 70-85% ee |
The competition between lithium and magnesium counterions has been studied both experimentally and computationally [23] [25]. These investigations have revealed that the binding affinity depends not only on the intrinsic properties of the metal ions but also on the overall charge of the complex and the solvation environment [23]. Magnesium generally outcompetes lithium for binding sites due to its higher charge density, but this competition can be modulated by the presence of additional ligands or coordinating solvents [24].
Irritant